ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride
CAS No.: 502686-30-8
Cat. No.: VC11596257
Molecular Formula: C18H22ClNO3
Molecular Weight: 335.8
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 502686-30-8 |
|---|---|
| Molecular Formula | C18H22ClNO3 |
| Molecular Weight | 335.8 |
| IUPAC Name | ethyl 3-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C18H21NO3.ClH/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14;/h3-11,17H,2,12-13,19H2,1H3;1H |
| SMILES | CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |
Introduction
Structural and Molecular Characteristics
Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride belongs to the class of β-amino acid esters. Its molecular formula is C₁₈H₂₂ClNO₃, with a molecular weight of 335.8 g/mol. The compound’s structure features:
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An ethyl ester group (–COOCH₂CH₃) at the C1 position.
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A primary amine (–NH₂) at the C3 position.
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A 4-(benzyloxy)phenyl group attached to the C3 carbon, introducing aromaticity and hydrophobicity.
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₂ClNO₃ | |
| Molecular Weight | 335.8 g/mol | |
| Purity | ≥95% | |
| SMILES Notation | CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl | |
| PubChem CID | 16495253 |
The hydrochloride salt enhances solubility in polar solvents like water, ethanol, and methanol, critical for laboratory handling.
Synthesis and Preparation
The synthesis of ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride involves a multi-step protocol:
Step 1: Formation of the Benzyloxy-Substituted Phenyl Ring
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4-(Benzyloxy)benzaldehyde is reacted with ethyl cyanoacetate via a Knoevenagel condensation to form the α,β-unsaturated nitrile intermediate.
Step 2: Reduction of the Nitrile Group
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Catalytic hydrogenation or borohydride-mediated reduction converts the nitrile (–CN) to a primary amine (–NH₂), yielding the β-amino ester.
Step 3: Salt Formation
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Treatment with hydrochloric acid in ethanol or methanol under reflux conditions produces the hydrochloride salt, improving crystallinity and stability.
Reaction Conditions
| Parameter | Details |
|---|---|
| Solvents | Ethanol, methanol |
| Temperature | Reflux (78°C for ethanol) |
| Catalyst | Palladium on carbon (Step 2) |
| Yield Optimization | pH control during salt formation |
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its amine and ester functional groups:
Amine Group Reactions
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Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, useful in peptide mimetics.
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Alkylation: Forms secondary or tertiary amines upon reaction with alkyl halides, expanding structural diversity.
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Schiff Base Formation: Condenses with aldehydes/ketones to generate imines, intermediates in heterocyclic synthesis.
Ester Hydrolysis
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Under acidic or basic conditions, the ethyl ester hydrolyzes to the corresponding carboxylic acid, enabling further conjugation (e.g., amide bond formation).
Applications in Medicinal Chemistry
Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride is pivotal in designing:
Kinase Inhibitors
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The benzyloxy-phenyl moiety mimics ATP-binding motifs in kinase active sites, making it a scaffold for tyrosine kinase inhibitors.
Antimicrobial Agents
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Structural analogs exhibit activity against Gram-positive bacteria, attributed to hydrophobic interactions with bacterial cell membranes .
CNS-Targeting Compounds
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The compound’s ability to cross the blood-brain barrier (BBB) is under investigation for neurodegenerative disease therapeutics .
Comparison with Structural Analogs
The brominated derivative, ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride (CAS No. 502842-19-5), differs by a bromine atom at the phenyl ring’s meta position:
| Property | Ethyl 3-Amino-3-[4-(Benzyloxy)phenyl]propanoate HCl | Brominated Analog |
|---|---|---|
| Molecular Formula | C₁₈H₂₂ClNO₃ | C₁₈H₂₁BrClNO₃ |
| Molecular Weight | 335.8 g/mol | 414.72 g/mol |
| Key Structural Feature | –H at phenyl meta position | –Br at phenyl meta position |
| Applications | Kinase inhibitors, antimicrobials | Enhanced halogen bonding in drug design |
The bromine atom introduces steric bulk and enhances electrophilic reactivity, favoring interactions with biomolecular targets .
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 10–15 (pH-dependent) |
| Ethanol | >50 |
| Dichloromethane | <5 |
Solubility decreases in nonpolar solvents due to the hydrochloride salt’s ionic character.
Stability
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pH Sensitivity: Degrades under strongly alkaline conditions (pH >10) via ester hydrolysis.
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Thermal Stability: Stable up to 150°C; decomposition occurs above 200°C.
| Supplier | Location | Purity | Packaging |
|---|---|---|---|
| Bio-Farma | United Kingdom | 95% | 500 mg |
| Toronto Research Chemicals | Canada | 95% | 500 mg |
| Hansa Fine Chemicals | Germany | 95% | 1 g |
Pricing ranges from $200–$300 per 500 mg, reflecting its specialized use in research .
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